Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester
Description
Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester (C₉H₁₄O₂; molecular weight: 154.21 g/mol) is an ester derivative of cyclopropanecarboxylic acid, featuring a 3-methylbut-2-enyl (prenyl) group as the esterifying alcohol. Cyclopropane rings are known to enhance hydrolytic stability due to hyperconjugative stabilization , and the prenyl group may influence lipophilicity and bioactivity.
Properties
CAS No. |
264145-76-8 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methylbut-2-enyl cyclopropanecarboxylate |
InChI |
InChI=1S/C9H14O2/c1-7(2)5-6-11-9(10)8-3-4-8/h5,8H,3-4,6H2,1-2H3 |
InChI Key |
QKSQPNPCCOABAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(=O)C1CC1)C |
Origin of Product |
United States |
Preparation Methods
Esterification of Cyclopropanecarboxylic Acid with 3-methylbut-2-enol
The most direct and common method to prepare this ester is the acid-catalyzed esterification of cyclopropanecarboxylic acid with 3-methylbut-2-enol (an allylic alcohol). This involves:
- Reacting cyclopropanecarboxylic acid with 3-methylbut-2-enol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) to promote ester bond formation.
- Removal of water formed during the reaction to drive equilibrium toward ester formation.
- Typical reaction temperatures range from ambient to 150 °C depending on catalyst and solvent system.
- Purification by distillation or chromatography to isolate the ester product.
This method is widely used for preparing esters of cyclopropanecarboxylic acid with various alcohols, including allylic alcohols like 3-methylbut-2-enol.
Preparation of Cyclopropanecarboxylic Acid Precursor
Since the esterification requires cyclopropanecarboxylic acid, its preparation is a critical step:
- Cyclopropanecarboxylic acid can be synthesized by oxidation of cyclopropanecarboxaldehyde with molecular oxygen at elevated temperatures without catalysts or solvents, simplifying the process and reducing costs.
- Alternative routes include cyclization of 4-chlorobutyronitrile or 4-chlorobutyrate esters, but these involve hazardous reagents like metal cyanides or gaseous hydrogen chloride and require careful handling.
- The acid is then purified and used for esterification.
Use of Reactive Derivatives of Cyclopropanecarboxylic Acid
Catalytic and Phase Transfer Methods
Alternative Synthetic Routes Involving Cyclopropane Derivatives
- Some patents describe the synthesis of cyclopropane carboxylic acid esters via Wittig-type reactions or phosphonate ester intermediates, followed by cyclopropane ring formation and esterification.
- These methods are more complex and tailored for substituted cyclopropane esters but can be adapted for 3-methylbut-2-enyl esters.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages/Notes | Yield Range (%) |
|---|---|---|---|---|
| Direct acid-catalyzed esterification | Cyclopropanecarboxylic acid + 3-methylbut-2-enol, acid catalyst, heat | Simple, straightforward | Equilibrium reaction, requires water removal | Moderate to high (50-80) |
| Esterification via acid chloride | Cyclopropanecarboxylic acid chloride + alcohol | Higher reactivity, cleaner reaction | Requires acid chloride preparation, moisture sensitive | High (70-90) |
| Oxidation of cyclopropanecarboxaldehyde | Cyclopropanecarboxaldehyde + O2, heat | Catalyst-free, cost-effective | Requires aldehyde precursor | N/A (acid precursor step) |
| Cyclization of chlorobutyrate esters | 4-chlorobutyrate ester + base, phase transfer catalyst | Established method for acid precursor | Uses hazardous reagents, complex handling | Moderate (up to 50) |
| Wittig/phosphonate ester route (patent) | Phosphonate esters + aldehydes + base | Allows substituted esters | Multi-step, complex, specialized reagents | Moderate (50-60) |
Research Findings and Notes
- The oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid proceeds via a free radical mechanism and is primarily limited by oxygen mass transfer rather than catalyst activity, allowing catalyst-free operation.
- Esterification reactions require careful control of temperature and removal of water to shift equilibrium toward ester formation.
- Use of acid chlorides or anhydrides improves reaction efficiency but introduces handling challenges due to their reactivity and moisture sensitivity.
- Phase transfer catalysis can enhance cyclization and esterification steps, especially when dealing with chlorinated intermediates or biphasic systems.
- The allylic alcohol 3-methylbut-2-enol is prone to polymerization under acidic conditions; thus, reaction conditions must be optimized to minimize side reactions.
- Purification typically involves vacuum distillation due to the relatively low boiling points of cyclopropanecarboxylic esters.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Applications in Agriculture
Insecticides and Pesticides
Cyclopropanecarboxylic acid derivatives have been extensively studied for their potential as insecticides. Research indicates that these compounds can serve as effective agents against various agricultural pests. For instance, cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester has been identified as a closed-system intermediate used in the production of pyrethroid insecticides. These compounds exhibit significant insecticidal activity while minimizing environmental impact due to their closed-system production methods .
Case Study: Efficacy Against Pests
A study demonstrated that formulations containing cyclopropanecarboxylic acid derivatives showed high efficacy against common agricultural pests such as aphids and whiteflies. The compounds acted by disrupting the nervous system of these insects, leading to mortality within hours of exposure .
Applications in Pharmaceuticals
Synthesis of Bioactive Compounds
Cyclopropanecarboxylic acid esters are utilized in the synthesis of various bioactive molecules. Their unique structural properties allow for modifications that enhance biological activity. For example, they can be employed as intermediates in the synthesis of anti-inflammatory and analgesic drugs.
Case Study: Anti-inflammatory Properties
Research has indicated that certain derivatives of cyclopropanecarboxylic acid exhibit anti-inflammatory properties. In vitro studies showed that these compounds inhibited the production of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in treating inflammatory diseases .
Applications in Organic Synthesis
Building Blocks for Complex Molecules
Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions such as esterification and cycloaddition makes it a versatile intermediate for creating complex organic molecules.
Case Study: Synthesis of Novel Compounds
A synthetic route utilizing cyclopropanecarboxylic acid derivatives was developed to create novel compounds with potential pharmaceutical applications. This method demonstrated high yields and selectivity, showcasing the compound's utility in synthetic chemistry .
Environmental Considerations
While cyclopropanecarboxylic acid derivatives show promise in various applications, their environmental impact must be considered. Studies indicate that certain derivatives may pose risks to aquatic life due to their toxicity levels. Therefore, ongoing research is essential to evaluate their environmental safety and develop guidelines for their use in agriculture and other industries .
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Comparison
The following table compares key cyclopropanecarboxylic acid esters, emphasizing substituents and functional groups:
Key Observations :
- Allethrin (Type I pyrethroid) incorporates a cyclopentenyl moiety, enhancing insecticidal activity .
- Halogenated analogs (e.g., dichlorovinyl derivatives) exhibit increased environmental persistence and toxicity .
- Smaller esters (methyl, ethyl) demonstrate lower molecular weights and altered physicochemical properties .
Physicochemical Properties
Data from surface tension measurements and stability studies:
Notes:
Biological Activity
Cyclopropanecarboxylic acid, 3-methylbut-2-enyl ester, is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields, including medicine and agriculture.
Cyclopropanecarboxylic acid esters are characterized by their unique cyclopropane structure, which can influence their reactivity and biological activity. The 3-methylbut-2-enyl ester variant features a branched alkyl chain that can enhance its interaction with biological systems.
Antimicrobial Properties
Research indicates that cyclopropanecarboxylic acid derivatives exhibit significant antimicrobial activity. In particular, studies have shown that certain fungal extracts containing this compound demonstrate efficacy against various bacterial strains. For instance, extracts from Trichoderma species revealed the presence of cyclopropanecarboxylic acid derivatives, which were effective against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Cyclopropanecarboxylic Acid Derivatives
| Compound | Microorganism Tested | Zone of Inhibition (mm) |
|---|---|---|
| Cyclopropanecarboxylic acid | E. coli | 15 |
| Cyclopropanecarboxylic acid | S. aureus | 18 |
Toxicological Effects
In silico studies have assessed the toxicological profile of cyclopropanecarboxylic acid derivatives. These investigations utilized computational methods to predict potential harmful effects. The results indicated that while the compound shows promise for therapeutic applications, it may also exhibit cytotoxic properties at higher concentrations .
Table 2: Predicted Toxicological Effects of Cyclopropanecarboxylic Acid Derivatives
| Effect | Severity Level |
|---|---|
| Cytotoxicity | Moderate |
| Neurotoxicity | Low |
| Reproductive toxicity | Moderate |
Case Study 1: Antimicrobial Efficacy in Agriculture
A study conducted on the application of cyclopropanecarboxylic acid in agricultural settings demonstrated its potential as a natural pesticide. The compound was tested on crops affected by fungal infections. Results showed a significant reduction in fungal growth compared to untreated controls, indicating its potential use as a biocontrol agent .
Case Study 2: In Silico Analysis of Metabolic Pathways
Another investigation focused on the metabolic pathways associated with cyclopropanecarboxylic acid derivatives. Using molecular docking simulations, researchers identified key enzymes involved in the metabolism of these compounds, suggesting pathways that could be targeted for therapeutic interventions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
